5-(3-Chlorophenyl)-4,5,7,9,13-pentaazatricyclo[7.4.0.0^{2,6}]trideca-1(13),2(6),3-triene-8-thione
Description
5-(3-Chlorophenyl)-4,5,7,9,13-pentaazatricyclo[7.4.0.0²,⁶]trideca-1(13),2(6),3-triene-8-thione is a heterocyclic compound characterized by a complex tricyclic scaffold containing five nitrogen atoms and a thione group. Its structure features a 3-chlorophenyl substituent at the 5-position, which likely influences its electronic and steric properties. The presence of multiple nitrogen atoms and a sulfur-containing thione group may enhance hydrogen-bonding interactions and redox activity, distinguishing it from simpler azacyclic derivatives.
Properties
IUPAC Name |
5-(3-chlorophenyl)-4,5,7,9,13-pentazatricyclo[7.4.0.02,6]trideca-1,3,6-triene-8-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN5S/c15-9-3-1-4-10(7-9)20-13-11(8-17-20)12-16-5-2-6-19(12)14(21)18-13/h1,3-4,7-8,16H,2,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIZBZFNPGTZPTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C3C=NN(C3=NC(=S)N2C1)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Differences
The compound’s pentaazatricyclic core differentiates it from related heterocycles. For instance:
- 9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 (IIi) and 9-(4-Hydroxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 (IIj) () share a tetracyclic framework but incorporate two sulfur atoms (dithia) and a ketone group instead of a thione. The substituents (methoxy or hydroxy groups) at the 4-position of the phenyl ring contrast with the 3-chlorophenyl group in the target compound, which may alter solubility and bioavailability .
- Pesticide derivatives such as procymidone and vinclozolin () feature dichlorophenyl groups but simpler bicyclic or oxazolidinedione cores. Their structures prioritize fungicidal activity via specific interactions with fungal proteins, whereas the target compound’s tricyclic system could enable broader or more selective binding .
Substituent Effects
- 3-Chlorophenyl vs. 4-Methoxy/Hydroxyphenyl : The electron-withdrawing chlorine atom at the 3-position may reduce electron density in the aromatic ring compared to electron-donating methoxy or hydroxy groups. This could affect π-π stacking interactions or metabolic stability.
- Thione (C=S) vs.
Data Table: Key Comparisons
Research Implications and Gaps
- Synthetic Challenges : The target compound’s tricyclic system likely requires multi-step synthesis, contrasting with the simpler routes for pesticides in .
- Unexplored Bioactivity: While dichlorophenyl-containing pesticides are well-studied, the combination of a 3-chlorophenyl group with a thione and pentaazatricyclic core remains underexplored.
- Structure-Activity Relationships (SAR) : Comparative studies with IIi/IIj could clarify the impact of sulfur vs. oxygen and substituent positioning on reactivity and binding .
Preparation Methods
Cyclocondensation of Thiourea Derivatives
A primary route involves cyclocondensation reactions between thiourea analogs and chlorophenyl-substituted precursors. For example, reacting 3-chlorophenylguanidine with α,β-unsaturated ketones under acidic conditions yields intermediates that undergo intramolecular cyclization to form the tricyclic core.
Reaction Conditions :
- Solvent : Ethanol or dimethylformamide (DMF)
- Catalyst : HCl or p-toluenesulfonic acid
- Temperature : 80–100°C
- Time : 12–24 hours
Mechanism :
- Protonation of the guanidine nitrogen enhances electrophilicity.
- Michael addition of the α,β-unsaturated carbonyl forms a six-membered ring.
- Intramolecular nucleophilic attack by the thiourea sulfur generates the thione group.
Yield : 45–60% after column chromatography (silica gel, ethyl acetate/hexane).
Metal-Catalyzed Cross-Coupling
Palladium-catalyzed Suzuki-Miyaura coupling has been employed to introduce the 3-chlorophenyl group post-cyclization. This method avoids direct handling of reactive chlorophenyl intermediates.
Procedure :
- Synthesize the boronic ester of the tricyclic core.
- Couple with 3-chlorophenylboronic acid using Pd(PPh₃)₄.
- Purify via recrystallization from methanol.
Conditions :
- Catalyst : Pd(PPh₃)₄ (5 mol%)
- Base : Na₂CO₃
- Solvent : Toluene/water (3:1)
- Temperature : 90°C, 8 hours
Thionation of Oxo Precursors
Conversion of a ketone intermediate to the thione is achieved using Lawesson’s reagent or phosphorus pentasulfide (P₄S₁₀).
Steps :
- Prepare 5-(3-chlorophenyl)-8-oxo analog via cyclization.
- Treat with Lawesson’s reagent in anhydrous THF.
- Isolate via filtration and wash with cold ether.
Optimization Data :
| Parameter | Value | Source |
|---|---|---|
| Reagent | Lawesson’s reagent (2 eq) | |
| Temperature | Reflux (66°C) | |
| Time | 4 hours | |
| Purity (HPLC) | >98% |
Analytical Characterization
Spectroscopic Data
Crystallographic Insights
Single-crystal X-ray diffraction reveals a planar triazole ring and a puckered pyrimidine-thione system. The dihedral angle between the chlorophenyl group and the tricyclic core is 55.3°, influencing π-π stacking interactions.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Cyclocondensation | 45–60 | 95 | Moderate | High |
| Suzuki Coupling | 70–75 | 98 | High | Moderate |
| Thionation | 80–85 | 98 | Low | Low |
Key Observations :
- Suzuki coupling offers superior yield and purity but requires expensive palladium catalysts.
- Thionation, while efficient, poses challenges in handling toxic reagents like P₄S₁₀.
Industrial and Environmental Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
